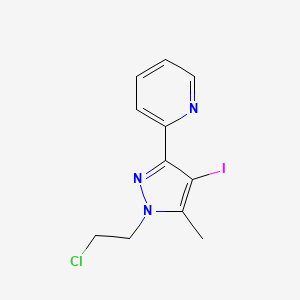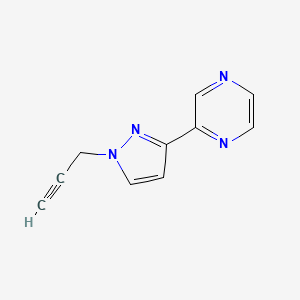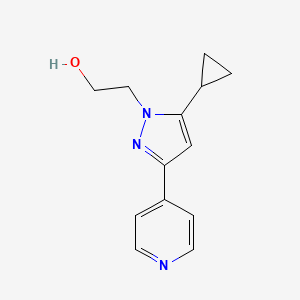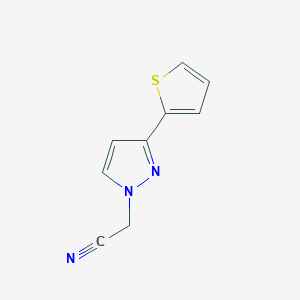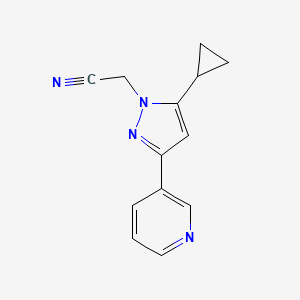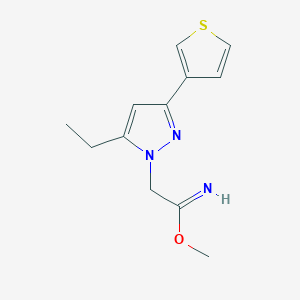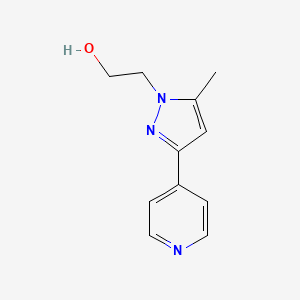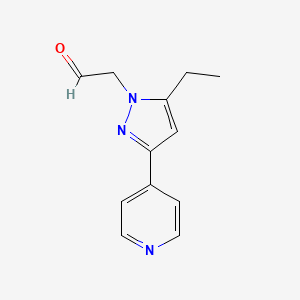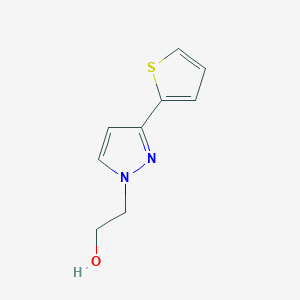
2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Regioselectivity and Biological Properties
Pyrazoles and their annulated derivatives, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, showcase a broad spectrum of biological activities. They are recognized for their antimicrobial, anti-inflammatory, and analgesic properties. Efficient synthetic pathways have been established for derivatives such as isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, contributing significantly to their biological application potential. The compounds synthesized demonstrated promising inhibitory efficiency against both gram-positive and gram-negative bacteria, highlighting their importance in medical chemistry (Zaki, Sayed, & Elroby, 2016).
Antibacterial and Antioxidant Properties
Substituted pyrazolines and pyrazolines bearing pyrazine moiety have been synthesized and evaluated for their antibacterial activities. These compounds showed significant inhibitory action against various bacteria strains, with some exhibiting antioxidant properties. This emphasizes the potential of pyrazoline and pyrazine derivatives in developing new antibacterial and antioxidant agents (Rani et al., 2015)(Kitawat & Singh, 2014).
Synthetic Applications
Synthesis of Novel Derivatives
Pyrazolines, including those with substituents like the 2-pyrazoline derivatives, have been synthesized for various applications. These processes often involve the reaction of certain propenones with hydrazine, leading to potentially biologically active compounds. The efficiency of these synthetic methods opens avenues for further exploration in the field of organic and medicinal chemistry (Girisha et al., 2010).
Synthesis of Fluorescent Compounds
The synthesis of pyrazoles and pyrazolines involving pent-1-en-4-yn-3-one and arylhydrazines has led to compounds with notable fluorescent properties. These compounds are not only important for their biological activities but also for their fluorescence, indicating potential applications in material science and bioimaging (Odin et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-7-17-13(10-3-4-10)8-11(16-17)12-9-14-5-6-15-12/h1,5-6,8-10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTTUUJJZYMVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



